4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Elucidation
Research has explored the synthesis and structural elucidation of compounds related to 4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester. For instance, Ghozlan et al. (2014) conducted studies on ethyl 3-amino-5-phenylpyrazole-4-carboxylate, providing insights into the structures and mechanisms involved in producing pyrazolo[5,1-c]triazines (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). Additionally, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing mechanisms like ANRORC rearrangement (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Reactivity and Derivative Formation
The reactivity of related pyrazolo[5,1-c][1,2,4]triazines has been a focal point in several studies. Mironovich et al. (2017) explored the conversion of the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate to methyl, a reaction with few analogies in organic compounds (Mironovich, Ivanov, Chizhov, & Daeva, 2017). Furthermore, Mironovich and Shcherbinin (2014) investigated the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, examining reactions under various conditions (Mironovich & Shcherbinin, 2014).
Application in Dye Synthesis
The potential application of these compounds in dye synthesis has been noted. Karcı et al. (2008) synthesized pyrazolo[5,1-c][1,2,4]triazine dyes, analyzing their solvatochromic behavior in various solvents and exploring the effects of different substituents (Karcı & Karcı, 2008).
Pharmacological Research
While excluding specific information on drug use, dosage, and side effects, it's notable that compounds structurally similar to 4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester have been investigated for their potential pharmacological properties. Gokulan et al. (2012) synthesized derivatives of 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for analgesic and anti-inflammatory activities, indicating a direction for potential pharmacological applications (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Future Directions
Given the lack of information on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given that related compounds have shown promising activities .
properties
IUPAC Name |
ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-21-15(20)14-10(2)19-13(16-17-14)9-12(18-19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSJFGRMWIXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321191 | |
Record name | ST51000802 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60269-83-2 | |
Record name | NSC371772 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST51000802 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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